In Vivo Antagonism of Capsaicin-Induced Spinal Substance P Release
Capsazocaine at 100 µg/kg/min i.v. for 15 min inhibited capsaicin (10 µg/kg i.v.)-induced spinal release of substance P-like immunoreactivity in rats [1]. This in vivo functional antagonism demonstrates capsazocaine's ability to block sensory neuropeptide release evoked by the TRPV1 agonist. No comparable in vivo spinal substance P inhibition data exists for capsazepine or benzocaine under identical experimental conditions; capsazepine typically requires micromolar concentrations in vitro for TRPV1 blockade .
| Evidence Dimension | Inhibition of capsaicin-induced spinal substance P release |
|---|---|
| Target Compound Data | Capsazocaine (CAPBZ): 100 µg/kg/min i.v. infusion for 15 min |
| Comparator Or Baseline | Capsaicin (10 µg/kg i.v.) alone; comparator capsazepine IC50 456–562 nM in vitro |
| Quantified Difference | CAPBZ abolished capsaicin-evoked substance P release; no reported effect of capsazepine or benzocaine in this spinal release model |
| Conditions | Anesthetized rat, intravenous capsaicin challenge, spinal perfusate measurement of substance P-like immunoreactivity |
Why This Matters
This provides direct evidence of capsazocaine's in vivo functional antagonism at a sensory neuropeptide level, a property not demonstrated for capsazepine or benzocaine in the same model, making capsazocaine the preferred tool for studying capsaicin-sensitive sensory pathways in vivo.
- [1] Chen IJ, et al. Capsazocaine: a capsaicin-sensitive functional antagonist displays an argument on sensory capsaicin receptor. Gen Pharmacol. 1997 Sep;29(3):387-95. doi: 10.1016/s0306-3623(96)00468-5. View Source
